4-Chloro-6-isopropylthieno[2,3-d]pyrimidine

Catalog No.
S1908535
CAS No.
439692-52-1
M.F
C9H9ClN2S
M. Wt
212.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-6-isopropylthieno[2,3-d]pyrimidine

CAS Number

439692-52-1

Product Name

4-Chloro-6-isopropylthieno[2,3-d]pyrimidine

IUPAC Name

4-chloro-6-propan-2-ylthieno[2,3-d]pyrimidine

Molecular Formula

C9H9ClN2S

Molecular Weight

212.7 g/mol

InChI

InChI=1S/C9H9ClN2S/c1-5(2)7-3-6-8(10)11-4-12-9(6)13-7/h3-5H,1-2H3

InChI Key

HOXIDKJKRREVOH-UHFFFAOYSA-N

SMILES

CC(C)C1=CC2=C(S1)N=CN=C2Cl

Canonical SMILES

CC(C)C1=CC2=C(S1)N=CN=C2Cl
  • Heterocyclic chemistry: The molecule contains a thieno[2,3-d]pyrimidine ring system, a class of heterocyclic compounds known for their diverse biological activities []. Research in heterocyclic chemistry explores the synthesis and properties of these compounds, and 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine could be a novel addition to this field.
  • Medicinal chemistry: Many pharmaceuticals contain heterocyclic rings, and thienopyrimidines have been explored for their potential as anti-cancer agents []. The presence of the chlorine and isopropyl groups on 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine might influence its biological properties, making it a candidate for further investigation in medicinal chemistry.

4-Chloro-6-isopropylthieno[2,3-d]pyrimidine is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine family. It features a thieno ring fused with a pyrimidine structure, characterized by the presence of a chlorine atom at the 4-position and an isopropyl group at the 6-position. The molecular formula for this compound is C9H9ClN2SC_9H_9ClN_2S with a molecular weight of approximately 212.7 g/mol .

The chemical reactivity of 4-chloro-6-isopropylthieno[2,3-d]pyrimidine is influenced by its functional groups. It can undergo various nucleophilic substitutions due to the electrophilic nature of the chlorine atom. For instance, reactions with nucleophiles like amines or thiols can lead to the formation of substituted derivatives. Additionally, it may participate in cyclization reactions or condensation reactions under specific conditions, leading to more complex structures .

Compounds within the thieno[2,3-d]pyrimidine class, including 4-chloro-6-isopropylthieno[2,3-d]pyrimidine, have been investigated for their biological activities. They exhibit promising anti-inflammatory and analgesic properties, making them potential candidates for therapeutic applications in pain management and inflammation control . Furthermore, they have shown activity as nonsteroidal estrogen receptor ligands, indicating their potential use in hormone-related therapies .

The synthesis of 4-chloro-6-isopropylthieno[2,3-d]pyrimidine can be achieved through several methods:

  • Three-component Gewald Reaction: This method involves reacting acetophenone, malononitrile, and sulfur to form a thiophene intermediate, which can then be chlorinated and further modified to yield the target compound.
  • Cyclization Reactions: Starting from appropriate precursors such as 2-chlorothiophene derivatives, cyclization can be facilitated under acidic or basic conditions to form the thieno[2,3-d]pyrimidine structure.
  • Functional Group Modifications: Post-synthesis modifications can introduce various substituents at different positions on the thieno[2,3-d]pyrimidine framework to enhance biological activity or optimize pharmacological properties .

4-Chloro-6-isopropylthieno[2,3-d]pyrimidine has several applications:

  • Pharmaceutical Development: Due to its biological activity, it is being explored as a lead compound for developing new anti-inflammatory and analgesic drugs.
  • Research Tool: It serves as a chemical probe in studies related to estrogen receptor modulation and could aid in understanding hormone-related diseases.
  • Synthetic Intermediates: This compound can be used as an intermediate in synthesizing more complex thienopyrimidine derivatives with tailored properties for specific applications in medicinal chemistry .

Studies indicate that 4-chloro-6-isopropylthieno[2,3-d]pyrimidine interacts with various biological targets. Its role as an estrogen receptor ligand has been highlighted; it demonstrates binding affinity and activity that may lead to therapeutic effects in hormone-dependent conditions. Interaction studies using molecular docking techniques have shown that it occupies key binding sites within the estrogen receptor complex, influencing receptor conformation and activity .

Several compounds share structural similarities with 4-chloro-6-isopropylthieno[2,3-d]pyrimidine:

Compound NameStructural FeaturesUnique Properties
4-Chloro-6-methylthieno[2,3-d]pyrimidineMethyl group at position 6Exhibits different biological activities
4-Chloro-6-ethylthieno[2,3-d]pyrimidineEthyl group at position 6Enhanced solubility compared to isopropyl variant
4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidineTrifluoromethyl group at position 5Potentially increased potency against certain biological targets

These compounds illustrate variations in substituents that can significantly affect their biological activities and pharmacological profiles. The unique combination of chlorine and isopropyl groups in 4-chloro-6-isopropylthieno[2,3-d]pyrimidine contributes to its distinct properties compared to its analogs.

XLogP3

3.7

Wikipedia

4-Chloro-6-isopropylthieno[2,3-d]pyrimidine

Dates

Modify: 2023-08-16
Grembecka et al. Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia. Nature Chemical Biology, doi: 10.1038/nchembio.773, published online 29 January 2012 http://www.nature.com/naturechemicalbiology

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